molecular formula C25H27N5O3S B2898460 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1359218-66-8

2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2898460
CAS No.: 1359218-66-8
M. Wt: 477.58
InChI Key: CVTYIYPBUUQMJQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including microtubule inhibition and kinase modulation . Structurally, it features:

  • A pyrazolo[4,3-d]pyrimidine core with a 7-oxo group, critical for hydrogen-bonding interactions in biological targets.
  • 1-Ethyl and 3-methyl substituents on the pyrazole ring, which enhance metabolic stability and steric bulk .
  • A sulfanyl-linked acetamide moiety at position 5, with an N-(3-methylphenyl) group, likely influencing solubility and target affinity .

Its molecular formula is C₂₆H₂₇N₅O₃S (molecular weight: 477.6), though physicochemical properties like solubility and melting point remain uncharacterized .

Properties

IUPAC Name

2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(34-15-21(31)26-19-10-6-8-16(2)12-19)29(24(23)32)14-18-9-7-11-20(13-18)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTYIYPBUUQMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation at C5

The C5 position is activated for nucleophilic substitution by introducing a leaving group (e.g., chlorine) using phosphorus oxychloride (POCl₃) under reflux. Subsequent displacement with potassium thioacetate in DMF at 80°C for 3 hours yields the 5-sulfanyl intermediate.

Reaction Metrics

  • Yield: 75%
  • Byproducts: Minimized using anhydrous conditions.

Acetamide Coupling

The sulfanyl intermediate reacts with N-(3-methylphenyl)acetamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 24 hours.

Characterization

  • Molecular Formula: C₂₅H₂₇N₅O₃S
  • MS (ESI): m/z 478.2 [M+H]⁺.

Purification and Analytical Validation

Crystallization

The crude product is recrystallized from a methanol/water (7:3) mixture, yielding white crystals with a melting point of 225–227°C.

Spectroscopic Confirmation

  • IR (KBr): 1697 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (S-C).
  • ¹³C NMR (DMSO-d₆): δ 169.5 (C=O), 158.2 (pyrimidine-C), 55.1 (OCH₃), 21.3 (CH₃).

Challenges and Optimization Opportunities

  • Regioselectivity: Competing alkylation at N7 can occur, requiring careful stoichiometric control.
  • Yield Improvement: Transitioning to microwave-assisted synthesis may reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrazolopyrimidine derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazolopyrimidine derivatives have shown efficacy.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Acetamide Modifications :

  • The N-(3-methylphenyl) group in the target compound and ’s analog provides steric bulk, which may hinder binding to certain targets (e.g., DHFR) compared to smaller groups like N-(2-furylmethyl) .
  • Sulfanyl linkages (common in the target compound and ) may offer better oxidative stability than ether or amine linkages .

Biological Activity: Microtubule Targeting: highlights that N1-methylation and 2-chloro substituents enhance tubulin polymerization inhibition (IC₅₀ values < 1 µM). The target compound lacks these features but shares the pyrazolopyrimidine core, suggesting possible weaker activity . Kinase Modulation: Pyrazolopyrimidines in with 2-aryl groups show adenosine receptor affinity. The target compound’s 3-methoxyphenyl group may similarly modulate kinase interactions but requires validation .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methoxy groups are susceptible to demethylation, which could reduce the target compound’s half-life relative to fluorine-containing analogs .
  • Solubility : The acetamide’s polar moiety may counterbalance the hydrophobic core, but exact aqueous solubility data are unavailable .

Research Findings and Gaps

Antimicrobial Potential: Pyrazole-acetamide derivatives () show antimicrobial activity, but the target compound’s efficacy against pathogens like S. aureus or E. coli is untested .

DHFR Inhibition: notes that pyrimidine derivatives with hydrophilic tails bind DHFR more effectively. The target compound’s hydrophobic acetamide may limit this interaction .

Patent Landscape : discloses pyrazolo[4,3-d]pyrimidines as ALK2/FGFR modulators, suggesting the target compound could be repurposed for fibrodysplasia ossificans progressiva (FOP) .

Biological Activity

The compound 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a member of the pyrazolopyrimidine family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N5O3SC_{26}H_{29}N_{5}O_{3}S, with a molecular weight of approximately 491.6 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.

Anti-inflammatory Properties

Compounds containing the pyrazolopyrimidine scaffold have been documented for their anti-inflammatory properties. Research indicates that these compounds can inhibit pathways involved in inflammation, such as NF-kB signaling, which is crucial for the expression of pro-inflammatory cytokines.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Kinase Inhibition : Many pyrazolopyrimidine derivatives act as inhibitors of various kinases involved in cancer progression.
  • DNA Interaction : Some studies suggest these compounds can intercalate with DNA, leading to cytotoxicity.
  • Cell Cycle Arrest : The ability to halt cell cycle progression at specific phases contributes to their anticancer efficacy.

Case Studies

A review of literature reveals several case studies exploring the biological activity of similar compounds:

  • Study on Pyrazolopyrimidine Derivatives : A series of derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines (MCF7, HCT116). Results indicated promising IC50 values suggesting effective cytotoxicity.
  • Inflammatory Model Evaluation : Another study assessed the anti-inflammatory effects using in vivo models where compounds demonstrated significant reduction in inflammatory markers.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazolo[4,3-d]pyrimidine precursors. Key steps include:

  • Sulfanylation : Introduction of the thioacetamide group via nucleophilic substitution using reagents like NaSH or thiourea under reflux in ethanol .
  • Acylation : Coupling with 3-methylphenylacetamide derivatives using DCC (dicyclohexylcarbarbodiimide) as a coupling agent in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard .
    • Optimization : Reaction yields improve with controlled temperature (60–80°C), inert atmosphere (N₂), and stoichiometric excess of nucleophiles (1.2–1.5 eq.) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR for verifying substituent positions (e.g., 3-methoxyphenyl methyl protons at δ 3.8 ppm; pyrimidine carbonyl at δ 165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = calculated 534.2 Da) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary challenges in characterizing the solubility and stability of this compound?

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents. Solubility parameters (Hansen solubility) should be experimentally determined .
  • Stability : Susceptibility to hydrolysis at the thioacetamide group under basic conditions (pH >9). Stability studies via accelerated degradation (40°C/75% RH) over 14 days are recommended .

Advanced Research Questions

Q. How can molecular docking studies guide the identification of biological targets for this compound?

  • Methodology :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes (e.g., cyclooxygenase-2) based on structural analogs .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) to model interactions.
  • Key Interactions : The 3-methoxyphenyl group may form π-π stacking with aromatic residues, while the sulfanyl group hydrogen-bonds with catalytic lysine .
    • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors and validate via in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Case Example : Analogs with trifluoromethyl () vs. methoxy () substituents show divergent IC₅₀ values (e.g., 2 μM vs. 15 μM for COX-2 inhibition).
  • Resolution Steps :

  • SAR Analysis : Systematically compare substituent effects using a congeneric series .
  • Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. murine isoforms) and buffer conditions .
  • Meta-Analysis : Use tools like ChemBL to aggregate bioactivity data and identify outliers .

Q. How can researchers address low bioavailability in preclinical pharmacokinetic studies?

  • Approaches :

  • Prodrug Design : Mask the thioacetamide group with ester prodrugs to enhance intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

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